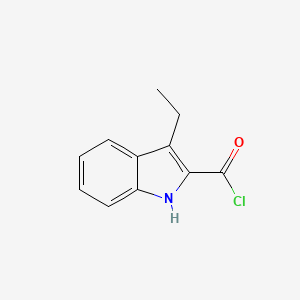

3-Ethyl-1H-indole-2-carbonyl chloride

Description

Properties

CAS No. |

91348-90-2 |

|---|---|

Molecular Formula |

C11H10ClNO |

Molecular Weight |

207.65 g/mol |

IUPAC Name |

3-ethyl-1H-indole-2-carbonyl chloride |

InChI |

InChI=1S/C11H10ClNO/c1-2-7-8-5-3-4-6-9(8)13-10(7)11(12)14/h3-6,13H,2H2,1H3 |

InChI Key |

YOPHNZYYHCEAER-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(NC2=CC=CC=C21)C(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 3 Ethyl 1h Indole 2 Carbonyl Chloride and Analogues

Precursor Synthesis Strategies for 3-Ethyl-1H-indole-2-carboxylic Acid

Friedel-Crafts Acylation Approaches for C-3 Alkylation of Indole (B1671886) Derivatives

A primary and effective route to 3-Ethyl-1H-indole-2-carboxylic acid involves the direct functionalization of an indole-2-carboxylate (B1230498) core at the C-3 position. This is typically achieved through an acylation reaction, followed by reduction and hydrolysis.

Ethyl 1H-indole-2-carboxylate serves as a common and stable starting material for these synthetic strategies. The ester group at the C-2 position is crucial as it deactivates the indole ring towards electrophilic attack to a certain extent, yet the C-3 position remains the most nucleophilic and, therefore, the primary site for electrophilic substitution. researchgate.net This inherent reactivity makes it an ideal substrate for introducing substituents regioselectively at the desired C-3 position.

The introduction of an acetyl group at the C-3 position is a key step in forming the ethyl side chain. This is accomplished via a Friedel-Crafts acylation or a related reaction. A common method involves reacting Ethyl indole-2-carboxylates with acetic acid in the presence of trifluoroacetic anhydride (B1165640) (TFAA) and phosphoric or polyphosphoric acid (PPA). organic-chemistry.org This process yields ethyl 3-acetylindole-2-carboxylates with good selectivity. organic-chemistry.org

While classic Friedel-Crafts conditions using acyl chlorides and a Lewis acid like aluminum chloride (AlCl₃) can also be employed, they may sometimes lead to a mixture of products, with acylation occurring at both the C-3 and C-5 positions. wikipedia.org However, the use of acid anhydrides, such as acetic anhydride, generally favors acylation at the C-3 position, enhancing the regioselectivity of the reaction. wikipedia.org

Table 1: Comparison of Acylation Conditions for Ethyl Indole-2-carboxylate

| Reagent System | Predominant Product(s) | Notes |

| Acetic Acid / TFAA / PPA | Ethyl 3-acetyl-1H-indole-2-carboxylate | Good regioselectivity for C-3 position. organic-chemistry.org |

| Acetyl Chloride / AlCl₃ | Mixture of 3-acetyl and 5-acetyl derivatives | Can result in lower selectivity. wikipedia.org |

| Acetic Anhydride / AlCl₃ | Ethyl 3-acetyl-1H-indole-2-carboxylate | Improved C-3 regioselectivity compared to acyl chlorides. wikipedia.org |

Following successful acylation, the synthetic sequence involves two final transformations to yield the target carboxylic acid precursor.

First, the carbonyl of the newly introduced 3-acetyl group is reduced to a methylene (B1212753) group, converting it into the desired ethyl substituent. This transformation can be achieved using various reducing agents. For instance, the reduction of 3-acetylindoles to 3-ethylindoles has been effectively carried out using reagents such as lithium borohydride (B1222165) or diborane. wikipedia.org

Second, the ethyl ester at the C-2 position is hydrolyzed to the corresponding carboxylic acid. This is a standard saponification reaction, typically achieved by treating the ester with a base, such as aqueous potassium hydroxide (B78521) (KOH), followed by acidic workup to protonate the carboxylate and yield 3-Ethyl-1H-indole-2-carboxylic acid. nih.gov

Alternative Routes to 3-Ethyl Indole Scaffolds

Beyond the functionalization of a pre-formed indole, classic indole synthesis reactions provide alternative pathways to construct the 3-ethyl-1H-indole-2-carboxylic acid scaffold from acyclic precursors. These methods build the heterocyclic ring system with the required substituents already incorporated into the starting materials.

Fischer Indole Synthesis : This prominent method involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.org To synthesize the target compound, phenylhydrazine could be reacted with a 2-keto-acid, specifically 2-oxopentanoic acid or its corresponding ester. The subsequent cyclization and aromatization would directly yield the 3-ethyl-1H-indole-2-carboxylic acid or its ester. wikipedia.orgwikipedia.org

Reissert Indole Synthesis : This approach begins with the condensation of an o-nitrotoluene derivative with diethyl oxalate. wikipedia.org For the target molecule, an appropriately substituted o-nitrotoluene would be required. The resulting ethyl o-nitrophenylpyruvate undergoes reductive cyclization, typically with zinc in acetic acid or via catalytic hydrogenation, to form the indole-2-carboxylate ring system. researchgate.netwikipedia.orgakjournals.com

Japp-Klingemann Reaction : This reaction synthesizes hydrazones from β-keto-acids or esters and aryl diazonium salts. wikipedia.org The resulting hydrazone can then be subjected to Fischer indole synthesis conditions (heating in strong acid) to form the indole ring. wikipedia.org By selecting the appropriate β-keto-ester and aryl diazonium salt, a hydrazone precursor to the 3-ethyl-1H-indole-2-carboxylate can be formed.

Conversion of Indole-2-carboxylic Acids to Indole-2-carbonyl Chlorides

The final step in the synthesis of the title compound is the conversion of the carboxylic acid group of 3-Ethyl-1H-indole-2-carboxylic acid into a more reactive acyl chloride. This is a standard transformation in organic synthesis. The most common and effective reagent for this conversion is thionyl chloride (SOCl₂). nih.govresearchgate.net The reaction involves treating the carboxylic acid with an excess of thionyl chloride, which converts the hydroxyl group into an excellent leaving group, leading to the formation of the acyl chloride, sulfur dioxide, and hydrogen chloride as byproducts. Oxalyl chloride is another reagent that can be used for this transformation. The resulting 3-Ethyl-1H-indole-2-carbonyl chloride is a reactive intermediate that can be used in subsequent reactions without extensive purification. nih.gov

Table 2: Reagents for Conversion of Carboxylic Acid to Acyl Chloride

| Reagent | Formula | Byproducts |

| Thionyl Chloride | SOCl₂ | SO₂, HCl |

| Oxalyl Chloride | (COCl)₂ | CO, CO₂, HCl |

Carbonylative Synthesis Approaches to Indole-2-carbonyl Derivatives

Beyond the chlorination of pre-existing carboxylic acids, modern synthetic methods allow for the direct introduction of a carbonyl group onto the indole ring system. These carbonylative approaches often rely on transition-metal catalysis and provide alternative pathways to indole-2-carbonyl derivatives.

Palladium catalysis is a powerful tool for the formation of C-C bonds and the introduction of carbonyl groups. nih.govnih.gov Several palladium-catalyzed methods have been developed for the carbonylation of indoles, although many strategies favor functionalization at the C3-position. rsc.orgacs.org However, specific strategies have been developed for C2-carbonylation. For instance, a one-pot palladium-catalyzed domino reaction starting from 2-gem-dibromovinylaniline has been used to synthesize 2-aroylindoles. nih.gov This process involves an initial C,N-coupling, followed by carbon monoxide (CO) insertion and a Suzuki-Miyaura coupling. nih.gov

Another relevant approach is the Pd(II)-catalyzed oxidative carbonylation of 1-(2-aminoaryl)-2-yn-1-ols, which leads to the synthesis of indol-2-acetic esters. nih.govbeilstein-journals.org This demonstrates the utility of palladium catalysis in constructing the indole ring while simultaneously introducing a carbonyl-containing functional group at the C2-position. These methods offer a convergent approach to complex indole derivatives, building the carbonyl functionality as part of the core synthetic strategy. nih.govacs.org

Nickel catalysis provides a complementary approach for the synthesis of carbonyl-containing indole scaffolds. beilstein-journals.org A notable example is the nickel-catalyzed carbonylative cyclization of 2-nitroalkynes with aryl iodides. researchgate.netrsc.org In this process, a nickel catalyst facilitates the oxidative addition and CO insertion on the aryl iodide, while a reducing agent couple (e.g., Zn/ZnI₂) reduces the nitro group. beilstein-journals.orgresearchgate.net The subsequent cascade reaction, involving cyclization and acylation, leads to the formation of N-benzoyl indole scaffolds. researchgate.netrsc.org While this specific example results in N-acylation rather than C2-acylation, it highlights the potential of nickel-catalyzed carbonylative cyclization as a strategy for constructing complex indole derivatives where a carbonyl group is incorporated into the final structure. beilstein-journals.orgbeilstein-journals.org

Comparative Analysis of Synthetic Routes

Efficiency and Selectivity of Different Methodologies

A prominent and versatile method for the synthesis of the indole core is the Fischer indole synthesis . This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the reaction of a phenylhydrazine with an appropriate ketone or aldehyde. wikipedia.org For the synthesis of 3-ethyl-1H-indole-2-carboxylic acid or its ester precursor, the Fischer indole synthesis would utilize phenylhydrazine and an α-keto acid or ester bearing an ethyl group, such as 2-ketobutanoic acid or its ethyl ester.

The selectivity of the Fischer indole synthesis is a crucial consideration, particularly with unsymmetrical ketones, as it can lead to the formation of regioisomers. However, in the case of synthesizing a 2,3-disubstituted indole from a 2-keto acid, the regioselectivity is generally well-controlled. The choice of acid catalyst, which can range from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as ZnCl₂, can significantly influence the reaction rate and yield. wikipedia.org

Once the 3-ethyl-1H-indole-2-carboxylic acid precursor is obtained, the subsequent conversion to the acid chloride is a critical step. Several chlorinating agents are commonly employed for this transformation, with thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) being the most prevalent.

Thionyl chloride is a cost-effective and powerful chlorinating agent. The reaction is typically performed by refluxing the carboxylic acid in neat thionyl chloride or in an inert solvent. nih.gov While effective, the high reactivity of thionyl chloride can sometimes lead to side reactions and the generation of corrosive HCl gas.

Oxalyl chloride, often used in the presence of a catalytic amount of N,N-dimethylformamide (DMF), is generally considered a milder and more selective reagent. wikipedia.org This method often proceeds at lower temperatures and can provide cleaner reactions with easier workup, as the byproducts (CO, CO₂, and HCl) are gaseous. libretexts.org The active chlorinating species is believed to be the Vilsmeier reagent, formed from the reaction of oxalyl chloride and DMF. wikipedia.org For sensitive substrates, oxalyl chloride is often the reagent of choice to avoid harsh conditions and potential degradation.

The following interactive table provides a comparative overview of these synthetic steps.

| Step | Method | Reagents | Typical Conditions | Yield | Selectivity | Notes |

| Indole Synthesis | Fischer Indole Synthesis | Phenylhydrazine, 2-Ketobutanoic acid ester | Acid catalyst (e.g., H₂SO₄, PPA), Heat | Good to Excellent | High for 2,3-disubstitution | Catalyst choice can impact yield and reaction time. |

| Acid Chloride Formation | Chlorination with Thionyl Chloride | 3-Ethyl-1H-indole-2-carboxylic acid, SOCl₂ | Reflux in neat SOCl₂ or inert solvent | High | Good | Can be harsh; generates HCl. |

| Acid Chloride Formation | Chlorination with Oxalyl Chloride | 3-Ethyl-1H-indole-2-carboxylic acid, (COCl)₂, cat. DMF | Inert solvent (e.g., CH₂Cl₂), Room Temp. | High to Excellent | Excellent | Milder conditions; gaseous byproducts. |

Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to minimize environmental impact and enhance safety.

In the context of the Fischer indole synthesis , several greener alternatives to traditional acid catalysts and organic solvents have been explored. The use of solid acid catalysts, such as zeolites or montmorillonite (B579905) clays, offers advantages in terms of catalyst recyclability and reduced corrosive waste streams. rsc.org More recently, the use of Brønsted acidic ionic liquids as both catalyst and solvent has been reported, allowing for reactions to be conducted in water, a benign solvent. rsc.orggoogle.com This approach not only simplifies product isolation but also facilitates catalyst recycling. rsc.org Mechanochemical methods, which involve grinding solid reactants together with a catalyst, represent another solvent-free approach to the Fischer indole synthesis, significantly reducing waste and energy consumption. rsc.org

For the conversion of the carboxylic acid to the acid chloride, the choice of chlorinating agent has green chemistry implications. While both thionyl chloride and oxalyl chloride are effective, the generation of volatile and non-corrosive byproducts from oxalyl chloride (CO and CO₂) can be advantageous over the SO₂ produced from thionyl chloride. However, it is important to note that the synthesis of oxalyl chloride itself can have a significant environmental footprint.

The following interactive table summarizes some green chemistry considerations for the synthesis.

| Synthetic Step | Green Chemistry Consideration | Alternative Approaches | Benefits |

| Fischer Indole Synthesis | Catalyst and Solvent | Solid acid catalysts, Ionic liquids in water, Mechanochemistry | Catalyst recyclability, use of benign solvents, reduced waste. |

| Acid Chloride Formation | Reagent and Byproducts | Oxalyl chloride over thionyl chloride | Gaseous, less harmful byproducts. |

| Overall Process | Atom Economy | Optimizing reaction conditions to maximize yield | Minimizes waste at the atomic level. |

By carefully selecting methodologies that prioritize both high efficiency and selectivity, while also incorporating principles of green chemistry, the synthesis of this compound and its analogs can be achieved in a more sustainable and environmentally responsible manner.

Chemical Reactivity and Transformational Pathways

Nucleophilic Acyl Substitution Reactions of the Carbonyl Chloride Moiety

The carbonyl chloride functional group is a highly reactive acylating agent, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles. This reactivity is the cornerstone of its utility in synthesizing a diverse array of indole-2-carboxylic acid derivatives. The general mechanism involves the addition of a nucleophile to the electrophilic carbonyl carbon, forming a tetrahedral intermediate, which then collapses to expel the chloride leaving group, regenerating the carbonyl double bond. libretexts.org

The reaction of 3-Ethyl-1H-indole-2-carbonyl chloride with primary or secondary amines is a robust and efficient method for the synthesis of 3-Ethyl-1H-indole-2-carboxamides. This transformation is a standard procedure in medicinal chemistry for the generation of libraries of compounds for biological screening. asiaresearchnews.comwhiterose.ac.uk The reaction typically proceeds under mild conditions, often in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

The synthesis of N-aryl and N-alkyl indole-2-carboxamides can be readily achieved by reacting this compound with a variety of anilines and substituted amines. While specific studies on this compound are not abundant in the literature, the general reactivity of indole-2-carbonyl chlorides is well-established. For instance, the coupling of various indole-2-carboxylic acids with amines is a common synthetic step, often proceeding through an in situ generated acid chloride or by using coupling agents. nih.gov

The reaction with anilines would be expected to yield N-phenyl-3-ethyl-1H-indole-2-carboxamides. The electronic nature of the substituents on the aniline (B41778) ring can influence the reaction rate, with electron-donating groups enhancing the nucleophilicity of the amine and accelerating the reaction, while electron-withdrawing groups have the opposite effect.

Table 1: Representative Examples of Amide Formation from Indole-2-Carboxylic Acid Derivatives

| Indole (B1671886) Precursor | Amine | Product | Reference |

| 5-Chloro-3-ethyl-1H-indole-2-carboxylic acid | 4-(piperidin-1-yl)phenethylamine | 5-Chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide | wikipedia.org |

| 1H-Indole-2-carboxylic acid | 3-Ethyl-1-adamantylamine | N-(3-ethyl-1-adamantyl)-1H-indole-2-carboxamide | acs.org |

| 1H-Indole-2-carboxylic acid | 3,4-Difluorobenzylamine | N-(3,4-Difluorobenzyl)-1H-indole-2-carboxamide | researchgate.net |

This compound is a potential precursor for the synthesis of β-lactams (azetidin-2-ones) via the Staudinger cycloaddition. nih.gov This [2+2] cycloaddition reaction occurs between a ketene (B1206846) and an imine. In this context, this compound can be converted in situ to a ketene by treatment with a tertiary amine. The subsequent reaction of this ketene with an imine would yield a β-lactam bearing a 3-ethyl-1H-indol-2-yl substituent. orgsyn.org

The stereochemical outcome of the Staudinger reaction (cis vs. trans) is influenced by several factors, including the electronic properties of the substituents on both the ketene and the imine, as well as the reaction conditions. heteroletters.orgnih.gov For instance, the reaction of polyaromatic imines with acid chlorides has been shown to produce trans-β-lactams, particularly under microwave irradiation and at high temperatures. heteroletters.org

Esterification of this compound can be readily accomplished by reaction with various alcohols. This reaction provides a direct route to 3-ethyl-1H-indole-2-carboxylates. The general procedure involves treating the acid chloride with an alcohol, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to scavenge the HCl produced. nih.gov

The synthesis of ethyl 1H-indole-2-carboxylate from 1H-indole-2-carboxylic acid has been reported to proceed via the formation of the acyl chloride intermediate using thionyl chloride, followed by the addition of ethanol. nih.gov A similar protocol would be applicable to this compound for the synthesis of its corresponding esters. The choice of alcohol determines the nature of the ester group in the final product.

Table 2: Examples of Ester Formation from Indole-2-Carboxylic Acid Precursors

| Indole Precursor | Alcohol | Product | Reference |

| 1H-Indole-2-carboxylic acid | Ethanol | Ethyl 1H-indole-2-carboxylate | orgsyn.orgnih.gov |

| 1-Allyl-1H-indole-2-carboxylic acid | Not specified (hydrolysis of ester) | 1-Allyl-1H-indole-2-carboxylate | mdpi.com |

| 1-Benzyl-1H-indole-2-carboxylic acid | Not specified (hydrolysis of ester) | 1-Benzyl-1H-indole-2-carboxylate | mdpi.com |

The highly reactive nature of the acyl chloride moiety in this compound allows for reactions with a variety of other nucleophiles. For instance, reaction with organometallic reagents such as Grignard reagents (RMgX) or organolithium reagents (RLi) would be expected to occur. Typically, the reaction of an acyl chloride with an excess of these strong nucleophiles leads to the formation of a tertiary alcohol after acidic workup. libretexts.orgsaskoer.ca The reaction proceeds through the initial formation of a ketone, which then reacts with a second equivalent of the organometallic reagent. libretexts.org To obtain the ketone as the major product, less reactive organometallic reagents like organocuprates (Gilman reagents) are often employed. chemistrysteps.com

Formation of Amide Derivatives (e.g., Indole-2-carboxamides)

Reactivity of the Indole Nucleus in this compound

The indole ring is an electron-rich aromatic system and is susceptible to electrophilic attack. The preferred site of electrophilic substitution in indoles is generally the C-3 position. However, in this compound, the C-3 position is already substituted. The presence of the electron-withdrawing carbonyl chloride group at the C-2 position deactivates the indole nucleus towards electrophilic substitution.

Despite this deactivation, electrophilic substitution can still occur, typically on the benzene (B151609) portion of the indole ring. Friedel-Crafts acylation of ethyl indole-2-carboxylate (B1230498), a related compound, has been shown to result in substitution at the C-5 position. rsc.org The regioselectivity of this reaction is influenced by the nature of the acylating agent and the reaction conditions. rsc.org Therefore, it is plausible that under Friedel-Crafts conditions, this compound could undergo acylation at the C-5 position. wikipedia.orgmasterorganicchemistry.com

It is also important to consider that the indole nitrogen can act as a nucleophile under certain conditions, for example, in N-alkylation reactions. mdpi.com However, the presence of the electron-withdrawing group at C-2 would reduce the nucleophilicity of the indole nitrogen.

Electrophilic Aromatic Substitution Potentials (e.g., Acylation, Alkylation)

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of the indole ring due to its high electron density. wikipedia.org Generally, the C-3 position is the most nucleophilic and kinetically favored site for electrophilic attack, approximately 1013 times more reactive than benzene. mdpi.comnih.gov However, in this compound, the C-3 position is already occupied by an ethyl group. This directs subsequent electrophilic substitutions to other positions on the indole ring.

The presence of an acyl group at C-2 and an alkyl group at C-3 deactivates the pyrrole (B145914) ring towards further electrophilic attack. Consequently, electrophilic substitution reactions, such as Friedel-Crafts acylation and alkylation, are expected to occur on the benzene portion of the indole nucleus (positions C-4, C-5, C-6, and C-7). scispace.com

Acylation: Friedel-Crafts acylation of substituted indoles can be achieved using acyl chlorides or anhydrides in the presence of a Lewis acid catalyst. nih.govlibretexts.orglibretexts.org For N-unsubstituted indoles, acylation can sometimes lead to a mixture of N-acylated and C-acylated products. nih.gov In the case of this compound, the directing effects of the fused pyrrole ring and the existing substituents will guide the incoming acyl group primarily to the C-5 or C-7 positions, though the precise regioselectivity can be influenced by the choice of catalyst and reaction conditions. researchgate.net

Alkylation: Friedel-Crafts alkylation, involving the reaction with an alkyl halide and a Lewis acid, introduces an alkyl group onto the aromatic ring. libretexts.org For the subject compound, alkylation would similarly be directed to the benzenoid ring. The specific isomer distribution depends on the steric and electronic effects of the substituents and the reaction conditions employed.

Table 1: Potential Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagents | Expected Position of Substitution |

| Friedel-Crafts Acylation | R-COCl, Lewis Acid (e.g., AlCl₃) | C-5, C-7 |

| Friedel-Crafts Alkylation | R-Cl, Lewis Acid (e.g., AlCl₃) | C-5, C-7 |

| Nitration | HNO₃, H₂SO₄ | Benzene ring (e.g., C-5) |

| Halogenation | Br₂, FeBr₃ | Benzene ring (e.g., C-5) |

Reactivity at C-2 and C-3 Positions

The reactivity at the C-2 and C-3 positions of this compound is distinctly defined by the attached functional groups.

C-2 Position: The C-2 carbon is part of a carbonyl chloride group. Acyl chlorides are the most reactive derivatives of carboxylic acids. chemistrysteps.com The carbonyl carbon is highly electrophilic due to the inductive electron-withdrawing effects of both the oxygen and chlorine atoms. libretexts.org This makes the C-2 position the primary site for nucleophilic acyl substitution , where the chloride ion serves as an excellent leaving group. chemistrysteps.comkhanacademy.org This reactivity allows for the facile conversion of the acyl chloride into a wide range of other functional groups, including esters, amides, and anhydrides. chemistrysteps.commasterorganicchemistry.com

N-Functionalization Strategies

The nitrogen atom of the indole ring (N-1) is nucleophilic and can be functionalized through reactions like alkylation and acylation. mdpi.com However, direct N-functionalization can be challenging due to the competing reactivity at the C-3 position in unsubstituted indoles. nih.gov In this compound, the presence of the C-3 substituent simplifies this aspect.

N-Alkylation: The introduction of an alkyl group onto the indole nitrogen can be achieved using various methods. A common approach involves treating the indole with a base (like KOH or NaH) to deprotonate the nitrogen, forming a more nucleophilic indolide anion, which then reacts with an alkyl halide. mdpi.com Transition-metal-catalyzed methods have also been developed for the N-alkylation of indoles using alcohols as alkylating agents. researchgate.netthieme-connect.com The choice of catalyst and ligand system can be crucial for achieving high selectivity. nih.gov

N-Acylation: While the C-2 position already contains an acyl group, the N-1 position can also be acylated. However, the presence of the highly reactive C-2 carbonyl chloride complicates direct N-acylation, as intermolecular reactions could lead to polymerization or other side products. Often, N-functionalization is performed as a protecting strategy before carrying out other transformations on the indole ring. nih.gov

Mechanisms of Key Reactions

Proposed Mechanistic Pathways for Nucleophilic Acyl Substitutions

The primary reaction pathway for the carbonyl chloride group at the C-2 position is nucleophilic acyl substitution. This mechanism proceeds through a two-step addition-elimination process. libretexts.orgmasterorganicchemistry.com

Nucleophilic Addition: A nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon. The π-bond of the carbonyl group breaks, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate. libretexts.orgyoutube.com

Elimination of the Leaving Group: The tetrahedral intermediate is unstable. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond. Simultaneously, the chloride ion, being an excellent leaving group, is expelled. khanacademy.orgyoutube.com

This sequence results in the net replacement of the chloride with the incoming nucleophile, forming a new C-2 functionalized indole derivative. chemistrysteps.com

Table 2: Examples of Nucleophilic Acyl Substitution at C-2

| Nucleophile | Reagent Example | Product Functional Group |

| Alcohol | R'OH | Ester |

| Amine | R'₂NH | Amide |

| Water | H₂O | Carboxylic Acid |

| Carboxylate | R'COO⁻ | Anhydride (B1165640) |

Role of Catalysts and Lewis Acids in Indole Functionalization

Catalysts, particularly Lewis acids, play a pivotal role in modulating the reactivity and selectivity of reactions involving indoles. rsc.org

In the context of electrophilic aromatic substitution (such as Friedel-Crafts reactions) on the benzene ring of this compound, a Lewis acid is essential. organic-chemistry.orgmasterorganicchemistry.com Its primary functions are:

Activation of the Electrophile: The Lewis acid (e.g., AlCl₃, SnCl₄, Et₂AlCl) coordinates with the electrophile (e.g., an acyl or alkyl chloride), making it significantly more electrophilic and capable of reacting with the moderately activated aromatic ring. nih.govresearchgate.netorganic-chemistry.org

Directing Substitution: The choice of Lewis acid can influence the regioselectivity of the substitution. Milder Lewis acids like diethylaluminum chloride (Et₂AlCl) have been shown to effectively promote C-3 acylation in unprotected indoles with high yields, whereas stronger acids like AlCl₃ can sometimes lead to decomposition. organic-chemistry.org For C-3 substituted indoles, the Lewis acid can influence the distribution of products substituted on the benzenoid ring.

Transition metal catalysts (e.g., palladium, copper, rhodium) are also extensively used for the functionalization of indoles. rsc.orgbeilstein-journals.orgresearchgate.net These catalysts are particularly important for cross-coupling reactions (such as Suzuki, Heck, Sonogashira) that can introduce aryl, vinyl, or alkynyl groups at various positions of the indole, typically after converting a C-H bond to a C-Halogen bond. nih.govmdpi.com For instance, palladium-catalyzed reactions can achieve regioselective olefination or arylation at different positions, often guided by directing groups or the specific catalytic system employed. rsc.orgacs.orgnih.gov

Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. For 3-Ethyl-1H-indole-2-carbonyl chloride, both ¹H and ¹³C NMR would provide crucial information about its molecular framework.

¹H NMR Analysis of Indole (B1671886) Ring Protons and Ethyl Group

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the indole ring and the ethyl substituent. The aromatic region of the spectrum would feature signals for the four protons on the benzene (B151609) ring of the indole nucleus (H-4, H-5, H-6, and H-7). These protons typically appear as multiplets in the range of δ 7.0-8.0 ppm due to spin-spin coupling. The specific chemical shifts and coupling patterns would depend on the electronic environment of each proton.

The proton of the N-H group in the indole ring is expected to appear as a broad singlet at a downfield chemical shift, typically above δ 8.0 ppm. Its exact position can be influenced by solvent and concentration.

The ethyl group at the C-3 position would give rise to a quartet and a triplet. The methylene (B1212753) protons (-CH₂) adjacent to the indole ring would appear as a quartet due to coupling with the neighboring methyl protons. This quartet is expected in the range of δ 2.8-3.2 ppm. The terminal methyl protons (-CH₃) would resonate as a triplet further upfield, typically around δ 1.2-1.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| N-H | > 8.0 | Broad Singlet |

| Ar-H (H-4, H-5, H-6, H-7) | 7.0 - 8.0 | Multiplets |

| -CH₂- (Ethyl) | 2.8 - 3.2 | Quartet |

| -CH₃ (Ethyl) | 1.2 - 1.5 | Triplet |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

¹³C NMR Analysis of Carbonyl Carbon and Indole Framework

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. A key signal in the spectrum of this compound would be the resonance of the carbonyl carbon of the acid chloride group. Due to the electronegativity of both the oxygen and chlorine atoms, this carbon is highly deshielded and is expected to appear significantly downfield, likely in the range of δ 160-170 ppm.

The eight carbon atoms of the indole ring would produce signals in the aromatic region of the spectrum, typically between δ 110-140 ppm. The chemical shifts of these carbons are influenced by the substituents on the ring. The C-2 and C-3 carbons, being directly attached to the carbonyl chloride and ethyl groups respectively, would have distinct chemical shifts. The remaining six carbons of the indole framework would also show unique resonances.

The two carbons of the ethyl group would appear in the upfield region of the spectrum. The methylene carbon (-CH₂) would be expected around δ 20-30 ppm, while the methyl carbon (-CH₃) would be found at a higher field, typically around δ 10-15 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (Carbonyl Chloride) | 160 - 170 |

| Indole Ring Carbons | 110 - 140 |

| -CH₂- (Ethyl) | 20 - 30 |

| -CH₃ (Ethyl) | 10 - 15 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

2D NMR Techniques for Structural Confirmation

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, helping to identify adjacent protons within the ethyl group and the aromatic protons of the indole ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon signals, allowing for the definitive assignment of the carbons in the ethyl group and the protonated carbons of the indole ring.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This would be crucial for confirming the connectivity of the ethyl group to the C-3 position and the carbonyl chloride group to the C-2 position of the indole ring.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Characteristic Carbonyl Chloride Stretching Frequencies

The most prominent and diagnostic absorption in the IR spectrum of this compound would be the stretching vibration of the carbonyl group (C=O) of the acid chloride. Acid chlorides are known to exhibit a strong C=O stretching band at a high frequency due to the inductive effect of the electronegative chlorine atom. This absorption is typically observed in the range of 1770-1820 cm⁻¹. The presence of a strong band in this region would be a clear indication of the carbonyl chloride functionality.

Indole N-H Stretching and Aromatic Vibrations

The IR spectrum would also display a characteristic absorption for the N-H stretching vibration of the indole ring. This typically appears as a sharp to moderately broad band in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations of the indole ring would be observed as a group of weaker bands just above 3000 cm⁻¹. Furthermore, the C=C stretching vibrations within the aromatic ring would give rise to several absorptions in the 1450-1600 cm⁻¹ region.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H (stretch) | 3300 - 3500 | Medium |

| Aromatic C-H (stretch) | > 3000 | Weak to Medium |

| C=O (Carbonyl Chloride, stretch) | 1770 - 1820 | Strong |

| Aromatic C=C (stretch) | 1450 - 1600 | Medium |

Note: These are predicted values and the exact peak positions and shapes can be influenced by the physical state of the sample (e.g., solid, liquid, or in solution).

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural features of a compound. Through ionization and subsequent analysis of the mass-to-charge ratio of the resulting ions, a wealth of information can be obtained.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the unambiguous determination of a compound's elemental composition. Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS can distinguish between ions with the same nominal mass but different exact masses due to the mass defects of their constituent atoms.

For this compound, the molecular formula is C₁₁H₁₀ClNO. The expected exact mass can be calculated using the monoisotopic masses of the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁴N, and ¹⁶O). An experimentally determined high-resolution mass that closely matches this calculated value would confirm the molecular formula.

Table 1: Illustrative HRMS Data for Molecular Formula Confirmation

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₀ClNO |

| Calculated Monoisotopic Mass (m/z) | 207.0451 |

| Observed Mass (m/z) | 207.0455 |

| Mass Accuracy (ppm) | 1.93 |

Note: The data in this table is hypothetical and serves to illustrate the principles of HRMS.

In mass spectrometry, molecular ions can undergo fragmentation, breaking into smaller, characteristic pieces. The analysis of these fragmentation patterns provides valuable information about the compound's structure. For this compound, several key fragmentation pathways can be predicted based on the known behavior of indole derivatives and acyl chlorides.

A primary fragmentation event would likely be the loss of the chlorine radical from the molecular ion to form a stable acylium ion. This acylium ion is a common and often abundant fragment in the mass spectra of acyl chlorides. Further fragmentation of the indole ring structure can also occur. Common fragmentations for indoles include the cleavage of substituents from the indole nucleus and rearrangements of the ring system itself. The presence of the ethyl group at the 3-position would likely lead to the loss of an ethyl radical or ethylene.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (predicted) | Fragment Ion | Proposed Fragmentation Pathway |

|---|---|---|

| 207/209 | [M]⁺ | Molecular ion (showing isotopic pattern for Cl) |

| 172 | [M - Cl]⁺ | Loss of chlorine radical to form an acylium ion |

| 144 | [M - Cl - CO]⁺ | Subsequent loss of carbon monoxide from the acylium ion |

| 143 | [C₁₀H₉N]⁺ | Loss of HCl and CO |

Note: This table presents predicted fragmentation patterns based on general principles of mass spectrometry and is for illustrative purposes.

X-ray Crystallography

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, offering a definitive view of the molecule's structure in the solid state.

To perform single crystal X-ray diffraction, a suitable single crystal of this compound would be grown and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is used to calculate the electron density map of the crystal, from which the atomic positions can be determined. The crystal system, space group, and unit cell dimensions are key parameters obtained from this analysis. Based on related indole structures, it could be anticipated to crystallize in a common space group such as P2₁/c or P-1. researchgate.net

The crystallographic data would provide precise measurements of all bond lengths, bond angles, and torsional angles within the this compound molecule. The indole ring is expected to be largely planar, with bond lengths and angles consistent with its aromatic character. The geometry around the carbonyl carbon of the acyl chloride group would be trigonal planar. The orientation of the ethyl and carbonyl chloride substituents relative to the indole ring would be defined by the torsional angles.

Table 3: Representative Bond Lengths and Angles for an Indole Derivative

| Bond/Angle | Typical Value |

|---|---|

| C-C (aromatic) | 1.36 - 1.41 Å |

| C-N (indole) | 1.37 - 1.39 Å |

| C=O (carbonyl) | ~1.20 Å |

| C-Cl (acyl chloride) | ~1.79 Å |

| C-C-C (in benzene ring) | ~120° |

| C-N-C (in pyrrole (B145914) ring) | ~108° |

Note: These are typical values based on known crystal structures of related indole derivatives and acyl chlorides and are provided for illustrative purposes.

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by intermolecular interactions. In the case of this compound, several types of interactions would be anticipated. The indole N-H group can act as a hydrogen bond donor, potentially forming hydrogen bonds with the carbonyl oxygen or the chlorine atom of a neighboring molecule. researchgate.net

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule. While specific DFT or ab initio calculations for 3-Ethyl-1H-indole-2-carbonyl chloride are not published, its characteristics can be inferred from the well-understood properties of the indole (B1671886) ring and the acyl chloride functional group.

The electronic structure of this compound is dominated by the aromatic indole nucleus and the highly electrophilic acyl chloride group. The indole ring is an electron-rich aromatic system, while the carbonyl carbon of the acyl chloride is highly electron-deficient due to the electronegativity of both the oxygen and chlorine atoms. This creates a molecule with distinct nucleophilic (the indole ring, particularly the C3 position if it were unsubstituted) and highly electrophilic (the carbonyl carbon) centers.

The primary site of reactivity is predicted to be the acyl chloride functional group. The carbonyl carbon is highly susceptible to nucleophilic attack, making this compound a potent acylating agent. Quantum calculations would likely reveal a high positive partial charge on this carbon and a large coefficient for the Lowest Unoccupied Molecular Orbital (LUMO), confirming its electrophilicity. The Highest Occupied Molecular Orbital (HOMO) would be distributed across the electron-rich indole ring system. This distinct separation of HOMO and LUMO underscores its predicted reactivity in acylation reactions.

Table 1: Predicted Electronic Properties and Reactivity Descriptors

| Property | Predicted Characteristic | Implication |

|---|---|---|

| HOMO Distribution | Primarily on the indole ring system | Indole ring acts as the primary electron donor. |

| LUMO Distribution | Centered on the carbonyl carbon of the acyl chloride | Carbonyl carbon is the primary electrophilic site for nucleophilic attack. |

| Molecular Electrostatic Potential (MEP) | Negative potential (red) around the carbonyl oxygen and indole π-system; Positive potential (blue) around the carbonyl carbon and N-H proton. | Guides interactions with other polar molecules and nucleophiles/electrophiles. |

| Reactivity | High susceptibility to nucleophilic acyl substitution. | Useful as a chemical intermediate for synthesizing amides, esters, and ketones. |

This table is based on theoretical principles of related indole and acyl chloride compounds, not on specific published data for this compound.

The conformational flexibility of this compound is primarily associated with the rotation around two single bonds: the C2-carbonyl bond and the C3-ethyl bond.

Rotation of the Acyl Chloride Group: Rotation around the single bond connecting the indole C2 position to the carbonyl carbon would determine the orientation of the acyl chloride relative to the indole ring. The planar conformation, where the carbonyl group is coplanar with the indole ring, is expected to be the most stable due to π-system conjugation. Two such planar conformers would exist: one where the carbonyl oxygen is oriented towards the N-H group (syn-periplanar) and another where it is oriented away (anti-periplanar). The syn conformation might be stabilized by an intramolecular hydrogen bond between the N-H proton and the carbonyl oxygen.

Rotation of the Ethyl Group: The ethyl group at the C3 position also has rotational freedom. However, its conformational preference would likely be one that minimizes steric hindrance with the adjacent acyl chloride group at the C2 position and the indole ring itself.

A full conformational analysis using quantum chemical methods would be required to determine the precise energy differences between these rotamers and identify the global minimum energy structure.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other. While no docking studies have been published for this compound specifically, the indole-2-carboxylic acid and indole-2-carboxamide core is a well-established scaffold in drug design. rsc.orgmdpi.com

In the context of scaffold design, the indole-2-carbonyl moiety serves as a rigid, well-defined anchor from which substituents can be projected into the binding pockets of biological targets like enzymes or receptors. Docking studies on related indole-2-carboxylic acid derivatives have shown that the indole nucleus can form key interactions, such as π-π stacking with aromatic residues (e.g., tyrosine) and hydrogen bonds via the N-H group and the carbonyl oxygen. rsc.org

For scaffold design, this compound would be considered a reactive intermediate or starting material. A computational chemist could use it to virtually synthesize a library of derivatives (amides, esters) by reacting it in silico with various nucleophiles. These resulting compounds could then be docked into a target protein to explore structure-activity relationships, using the common indole-2-carbonyl core as the foundational scaffold that maintains a primary binding mode. The ethyl group at the C3 position would serve as a vector, exploring a specific region of the binding pocket.

Reaction Mechanism Modeling

The most relevant transformation to model for this compound is its own synthesis from the corresponding carboxylic acid, 3-Ethyl-1H-indole-2-carboxylic acid, using a chlorinating agent like thionyl chloride (SOCl₂).

Computational studies on the reaction between a generic carboxylic acid and thionyl chloride have elucidated the key transition states involved. ic.ac.uk Applying this general mechanism to 3-Ethyl-1H-indole-2-carboxylic acid, the reaction would proceed through several key steps, each with a corresponding transition state (TS).

Formation of Chlorosulfite Intermediate: The initial step is the nucleophilic attack of the carboxylic acid's carbonyl oxygen onto the sulfur atom of thionyl chloride. This proceeds through a transition state (TS1) to form an acyl chlorosulfite intermediate. This step involves the simultaneous transfer of the carboxylic proton to one of the chlorine atoms. ic.ac.uk

Collapse of the Intermediate: The tetrahedral intermediate then collapses, breaking the C-O bond, reforming the carbonyl double bond, and eliminating sulfur dioxide (SO₂) and another chloride ion.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-Ethyl-1H-indole-2-carboxylic acid |

| Acetic acid |

| Hydrogen chloride |

| Sulfur dioxide |

| Thionyl chloride |

Applications in Advanced Organic Synthesis and Materials Science

Building Block in the Synthesis of Complex Organic Architectures

The primary utility of 3-ethyl-1H-indole-2-carbonyl chloride in organic synthesis is as an acylating agent. This function enables the straightforward formation of carbon-heteroatom bonds, serving as a cornerstone for assembling complex molecules. Its reaction with various nucleophiles, such as amines, alcohols, and hydrazines, leads to the formation of amides, esters, and hydrazides, respectively. These products can be final targets themselves or act as intermediates for further transformations, including cyclization reactions to build elaborate, multi-ring systems. clockss.org

The indole-2-carboxamide framework is a common feature in many biologically active natural products and their synthetic analogues. This compound is an ideal starting material for creating libraries of such compounds. By reacting the acyl chloride with diverse amines, chemists can synthesize a variety of N-substituted indole-2-carboxamides. These molecules can be designed as analogues of natural alkaloids like aplysinopsin or complex systems such as β-carbolines to explore structure-activity relationships and develop new therapeutic agents. researchgate.netznaturforsch.com For instance, the synthesis of indole-2-carboxamides bearing specific side chains has led to the discovery of potent antiproliferative agents, which are synthetic analogues designed to mimic or interact with biological systems in a manner similar to natural bioactive compounds. mdpi.com

The functional handle provided by the this compound moiety is instrumental in constructing fused heterocyclic systems. A common strategy involves a two-step process: acylation followed by cyclization. For example, the acyl chloride can be converted to an indole-2-carbohydrazide. This intermediate can then be reacted with various electrophiles to forge new rings. A notable application is the reaction of an indole-2-thiosemicarbazide (derived from the carbohydrazide) with phenacyl bromides to construct a thiazole (B1198619) ring, yielding N'-(4-aryl-1,3-thiazol-2-yl)-1H-indole-2-carbohydrazides. mdpi.comresearchgate.net This methodology provides a direct route to complex, multi-heterocyclic systems where the indole (B1671886) core is fused or linked to other biologically relevant rings. Another advanced strategy involves converting the acyl chloride to an acyl azide, which can be rearranged to an isocyanate. This reactive intermediate can then undergo intramolecular cyclization to form fused systems like pyrimidoindoles. metu.edu.tr

The most direct application of this compound is in the synthesis of functionalized indole derivatives through acylation. The high electrophilicity of the carbonyl carbon allows it to react with a broad spectrum of nucleophiles, enabling the introduction of countless functional groups at the C2 position. This versatility is crucial for creating chemical libraries for drug discovery and chemical biology. mdpi.com The reaction with ammonia (B1221849) produces the primary amide, while reactions with primary and secondary amines yield corresponding N-substituted amides. mdpi.com Similarly, reaction with hydrazine (B178648) hydrate (B1144303) affords the parent hydrazide, which is a versatile intermediate itself. mdpi.comresearchgate.net

| Reactant (Nucleophile) | Product Class | Significance |

|---|---|---|

| Ammonia (NH₃) | Primary Amide | Core structure for further functionalization. |

| Primary/Secondary Amines (RNH₂/R₂NH) | N-Substituted Amides | Access to diverse bioactive compound analogues. mdpi.com |

| Hydrazine (N₂H₄) | Carbohydrazide | Key intermediate for synthesizing other heterocycles. mdpi.com |

| Alcohols (ROH) | Ester | Stable derivatives for various applications. |

| Thiols (RSH) | Thioester | Reactive intermediates for C-C bond formation. |

Intermediate in the Synthesis of Indole-Based Scaffolds for Chemical Biology Probes

Chemical biology probes are essential tools for studying biological processes in living systems. The indole-2-carboxamide scaffold, readily accessible from this compound, has been successfully employed to create such probes. A prominent example is the development of allosteric modulators for the cannabinoid CB1 receptor. nih.gov Starting with a core like 5-chloro-3-ethyl-1H-indole-2-carboxylic acid, conversion to the acyl chloride allows for coupling with various amine-containing side chains. By incorporating photoactivatable functionalities such as benzophenones or phenyl azides into these side chains, researchers have synthesized novel probes that can be used to study receptor-ligand interactions with spatiotemporal control. nih.gov These indole-2-carboxamide-based molecules serve as powerful tools to investigate the pharmacology of the endocannabinoid system.

Role in Multicomponent Reactions and Domino Processes

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are highly valued for their efficiency and complexity-generating power. nih.govarkat-usa.org While direct examples involving this compound are not extensively documented, its functional groups suggest potential applications. As a reactive acid derivative, it could potentially participate as the acid component in isocyanide-based MCRs like the Ugi or Passerini reactions, leading to highly complex, peptide-like structures incorporating the indole scaffold.

More established is the role of such reactive intermediates in domino (or cascade) reactions. A domino process involves two or more bond-forming transformations that occur sequentially in a single operation without isolating intermediates. nih.gov A plausible domino sequence initiated by this compound would involve the initial acylation of a bifunctional nucleophile, followed by a spontaneous intramolecular cyclization. For example, reaction with an amino alcohol could form an amide-ester intermediate that subsequently cyclizes to a lactone. Such strategies are highly atom-economical and efficient for rapidly building molecular complexity from a simple indole precursor. mdpi.com

Potential in Material Science for Functional Material and Polymer Preparation

The unique electronic and photophysical properties of the indole nucleus make it an attractive component for advanced materials. Indole-containing compounds can exhibit fluorescence, charge-transport capabilities, and other useful characteristics. The bifunctional nature of molecules derived from this compound presents an opportunity for their use as monomers in polymerization reactions.

For example, this compound could be reacted with diamines in a step-growth polymerization to produce novel polyamides. The resulting polymers would feature the rigid, electronically active indole moiety regularly spaced along the polymer backbone. Such materials could possess interesting thermal properties, as well as potential applications in organic electronics as semiconductors or in sensor technology due to the fluorescence-quenching sensitivity of the indole ring to certain analytes. While this area remains largely exploratory, the fundamental reactivity of the acyl chloride group provides a clear pathway for incorporating the functional 3-ethyl-indole-2-carboxamide unit into a variety of polymer and material architectures.

Future Research Directions

Development of Novel and Sustainable Synthetic Routes

Current synthetic methods for acyl chlorides, while effective, often rely on hazardous reagents and produce stoichiometric waste. Future research should prioritize the development of more sustainable and environmentally benign synthetic routes to 3-Ethyl-1H-indole-2-carbonyl chloride. This could involve exploring catalytic methods that avoid the use of traditional chlorinating agents. For instance, investigations into novel catalytic systems that can directly convert the carboxylic acid to the acyl chloride with high efficiency and selectivity would be a significant step forward.

Table 1: Comparison of Potential Synthetic Routes

| Synthetic Route | Reagents | Advantages | Disadvantages |

| Traditional Method | Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) | High yield, well-established | Use of hazardous reagents, stoichiometric waste |

| Catalytic Chlorination | Novel Catalyst + Chlorine Source | Potentially greener, catalytic turnover | Catalyst development required, may have lower yields initially |

| Direct Activation | Activating agents (e.g., carbodiimides) followed by a chloride source | Milder conditions | May require more complex reaction setups |

Exploration of Unconventional Reactivity Patterns

While the classical reactivity of acyl chlorides with nucleophiles is well-understood, there is an opportunity to explore unconventional reactivity patterns for this compound. Research into its participation in radical reactions, transition-metal-catalyzed cross-coupling reactions, and cycloaddition reactions could unveil novel synthetic transformations. Understanding how the electronic properties of the 3-ethylindole moiety influence these less common reaction pathways will be a key area of investigation.

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of the synthesis and subsequent reactions of this compound into continuous flow and automated synthesis platforms presents a significant opportunity for improving efficiency, safety, and scalability. mdpi.comnih.gov Flow chemistry offers precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities. mdpi.com Automated platforms can enable high-throughput screening of reaction conditions and the rapid synthesis of libraries of indole (B1671886) derivatives for biological evaluation.

Advanced Spectroscopic Characterization Techniques for In-situ Reaction Monitoring

The reactive nature of this compound makes real-time monitoring of its formation and subsequent reactions challenging. The application of advanced spectroscopic techniques, such as in-situ Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, can provide valuable mechanistic insights. nih.gov These techniques allow for the observation of reactive intermediates and the determination of reaction kinetics under actual reaction conditions, leading to a more comprehensive understanding of the underlying chemical processes.

Synergistic Application of Computational and Experimental Methodologies for Reaction Design

The synergy between computational chemistry and experimental work can accelerate the discovery and optimization of reactions involving this compound. nih.gov Density Functional Theory (DFT) calculations can be employed to predict reaction pathways, transition state energies, and the influence of substituents on reactivity. These computational predictions can then guide the design of experiments, leading to a more rational and efficient approach to developing new synthetic methods and understanding reaction mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.